molecular formula C11H13NO4S B14902919 4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid

Katalognummer: B14902919
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: SNMRSXRGGHCJAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group and a carbonyl group, as well as a morpholine ring substituted with a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The specific conditions and reagents used can vary depending on the desired product and the scale of production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Wissenschaftliche Forschungsanwendungen

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological targets, potentially leading to antimicrobial or anticancer effects. The morpholine ring can enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid is unique due to its combination of a thiophene ring and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H13NO4S

Molekulargewicht

255.29 g/mol

IUPAC-Name

4-(4-methylthiophene-3-carbonyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c1-7-5-17-6-8(7)10(13)12-2-3-16-4-9(12)11(14)15/h5-6,9H,2-4H2,1H3,(H,14,15)

InChI-Schlüssel

SNMRSXRGGHCJAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC=C1C(=O)N2CCOCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.